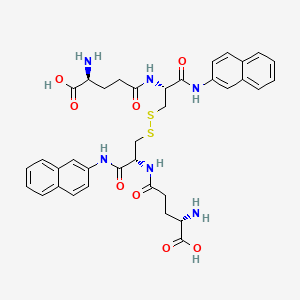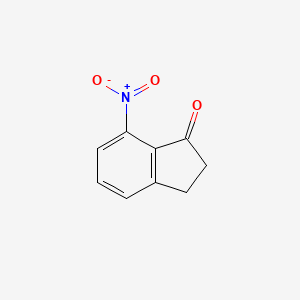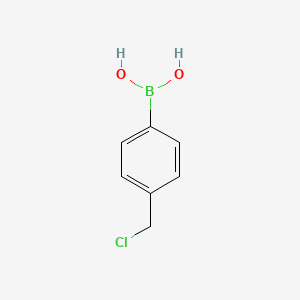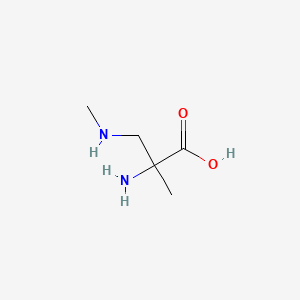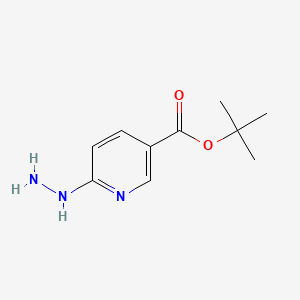
tert-Butyl-6-hydrazinylnicotinat
Übersicht
Beschreibung
tert-Butyl 6-hydrazinylnicotinate: is an organic compound with the molecular formula C10H15N3O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the pyridine ring is substituted with a hydrazine group at the 6-position
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 6-hydrazinylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its hydrazine group makes it a versatile building block for constructing heterocyclic compounds and other nitrogen-containing structures.
Biology and Medicine: In medicinal chemistry, tert-Butyl 6-hydrazinylnicotinate is explored for its potential as a pharmacophore in drug design. Compounds containing the hydrazine moiety are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydrazinylnicotinate typically involves the reaction of tert-butyl 6-chloropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for a couple of hours . The general reaction scheme is as follows:
- Dissolve tert-butyl 6-chloropyridine-3-carboxylate in ethanol.
- Add an excess of hydrazine hydrate to the solution.
- Heat the mixture to 100°C and stir for 2 hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: While specific industrial production methods for tert-Butyl 6-hydrazinylnicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 6-hydrazinylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-hydrazinylnicotinate depends on its specific application. In biological systems, the hydrazine group can interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl nicotinate: Lacks the hydrazine group, making it less reactive in certain chemical transformations.
6-Hydrazinylnicotinic acid: Contains a carboxyl group instead of the tert-butyl ester, affecting its solubility and reactivity.
Nicotinic acid hydrazide: Similar structure but without the tert-butyl ester, influencing its pharmacokinetic properties.
Uniqueness: tert-Butyl 6-hydrazinylnicotinate is unique due to the presence of both the hydrazine group and the tert-butyl ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The tert-butyl ester increases the compound’s lipophilicity, improving its ability to penetrate biological membranes, while the hydrazine group provides a site for further chemical modifications.
Eigenschaften
IUPAC Name |
tert-butyl 6-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-8(13-11)12-6-7/h4-6H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKHMSCVFCTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclooctene, 1-[(2-ethoxycyclopropyl)ethynyl]-, trans- (9CI)](/img/new.no-structure.jpg)
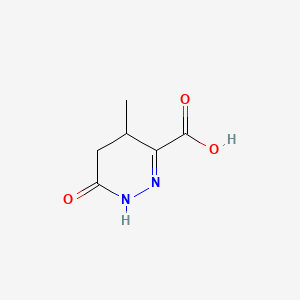
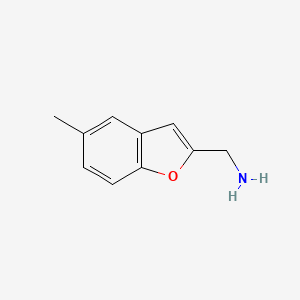
![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)
